2,3,5,9-tetramethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,9-tetramethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a furochromenone core, and multiple methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,9-tetramethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furochromenone core through a series of cyclization reactions. The morpholine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the oxoethyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2,3,5,9-tetramethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
2,3,5,9-tetramethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,3,5,9-tetramethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various receptors and enzymes, potentially inhibiting or activating them. The furochromenone core may also play a role in modulating biological activities through its interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: A structurally related compound with a piperidinone core.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with multiple methyl substitutions and a heterocyclic core
Uniqueness
2,3,5,9-tetramethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one is unique due to its combination of a morpholine ring and a furochromenone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2,3,5,9-tetramethyl-6-(2-morpholin-4-yl-2-oxoethyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H23NO5/c1-11-14(4)26-19-13(3)20-16(9-15(11)19)12(2)17(21(24)27-20)10-18(23)22-5-7-25-8-6-22/h9H,5-8,10H2,1-4H3 |
InChI Key |
BJNHNOQRCBPUCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCOCC4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.